N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide” is a research chemical with the CAS No.: 866846-05-1. It has a molecular formula of C26H20FN3O3S and a molecular weight of 473.521. This product is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
I’m sorry, but I was unable to retrieve the molecular structure of this compound.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Unfortunately, I couldn’t retrieve the physical and chemical properties of this compound.Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
A study highlighted the synthesis of analogues with potential dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in nucleotide synthesis and cellular proliferation. The compounds, including structures similar to N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide, showed significant potency, suggesting their potential as therapeutic agents against cancer and other diseases reliant on nucleotide biosynthesis pathways (Gangjee et al., 2008).
Molecular Structure and Interaction Studies
Research on the crystal structures of related compounds demonstrates the importance of molecular conformation in understanding the interactions and stability of such molecules. These studies provide a foundation for designing drugs with optimized pharmacokinetic properties by examining how structural features influence molecular behavior and binding to biological targets (Subasri et al., 2016).
Antiviral Applications and Molecular Docking
Another investigation focused on the antiviral properties of similar molecules, especially against SARS-CoV-2. Through spectroscopic analysis and molecular docking studies, researchers found that these compounds could potentially inhibit the COVID-19 virus, showcasing the compound's potential in developing treatments for emerging infectious diseases (Mary et al., 2020).
Materials Science Application
In materials science, derivatives of such compounds have been explored for creating transparent aromatic polyimides with high refractive indices and small birefringence, demonstrating the compound's utility beyond pharmaceuticals into advanced materials engineering (Tapaswi et al., 2015).
Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose safety and health hazards1.
Future Directions
I couldn’t find specific information on the future directions of this compound.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-16-6-8-17(9-7-16)14-30-25(32)24-23(20-4-2-3-5-21(20)33-24)29-26(30)34-15-22(31)28-19-12-10-18(27)11-13-19/h2-13H,14-15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTNZEGLBOGQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.